molecular formula C17H17Br3O5 B10786133 3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol

3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol

Cat. No.: B10786133
M. Wt: 541.0 g/mol
InChI Key: ZBDKXZCSKUHAPY-UHFFFAOYSA-N
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Description

3-Hydroxypropionitrile (HPN) is an organic compound widely used in various chemical reactions and industrial applications. It is a colorless liquid with a faint odor and is known for its versatility in synthetic chemistry. HPN is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

HPN is typically synthesized through the hydration of acrylonitrile. The reaction involves the addition of water to acrylonitrile in the presence of a catalyst, such as sodium hydroxide (NaOH). The reaction conditions include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction can be represented as follows:

CH2=CHCN+H2OCH2OHCH2CN\text{CH}_2=\text{CHCN} + \text{H}_2\text{O} \rightarrow \text{CH}_2\text{OHCH}_2\text{CN} CH2​=CHCN+H2​O→CH2​OHCH2​CN

Industrial Production Methods

In industrial settings, HPN is produced using a continuous process that involves the hydration of acrylonitrile in a reactor. The reaction mixture is then subjected to distillation to separate HPN from other by-products and unreacted starting materials. The purified HPN is collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

HPN undergoes various chemical reactions, including:

    Oxidation: HPN can be oxidized to produce 3-hydroxypropionic acid.

    Reduction: HPN can be reduced to produce 3-aminopropionitrile.

    Substitution: HPN can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: 3-Hydroxypropionic acid

    Reduction: 3-Aminopropionitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

HPN has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of HPN involves its interaction with specific molecular targets and pathways. For example, HPN has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. By inhibiting PTP1B, HPN enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes .

Comparison with Similar Compounds

HPN can be compared with other similar compounds, such as:

    3-Hydroxypropionic acid: Similar to HPN but with a carboxylic acid group instead of a nitrile group.

    3-Aminopropionitrile: Similar to HPN but with an amino group instead of a hydroxyl group.

    Acrylonitrile: The starting material for the synthesis of HPN, containing a nitrile group but lacking the hydroxyl group.

HPN is unique due to its combination of hydroxyl and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C17H17Br3O5

Molecular Weight

541.0 g/mol

IUPAC Name

3,4-dibromo-5-[[2-bromo-3,4-dihydroxy-6-(propan-2-yloxymethyl)phenyl]methyl]benzene-1,2-diol

InChI

InChI=1S/C17H17Br3O5/c1-7(2)25-6-9-5-12(22)16(23)14(19)10(9)3-8-4-11(21)17(24)15(20)13(8)18/h4-5,7,21-24H,3,6H2,1-2H3

InChI Key

ZBDKXZCSKUHAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=C(C(=C1CC2=CC(=C(C(=C2Br)Br)O)O)Br)O)O

Origin of Product

United States

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